1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
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Overview
Description
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted pyrazoles and amines.
Scientific Research Applications
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is compared with other similar compounds, such as:
1,3,5-Trimethylpyrazole: A related pyrazole compound without the amine group.
1-(1,3,5-Trimethylpyrazol-4-yl)ethanol: A compound with a similar structure but with an alcohol group instead of an amine.
1-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine: A compound with a similar structure but with the amine group at a different position on the carbon chain.
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZMKHWXOBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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